molecular formula C8H6ClNOS2 B13023877 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole CAS No. 3507-50-4

5-Chloro-2-(methylsulfinyl)benzo[d]thiazole

Cat. No.: B13023877
CAS No.: 3507-50-4
M. Wt: 231.7 g/mol
InChI Key: KIYBHJXWPWSZTD-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylsulfinyl)benzo[d]thiazole is a high-value chemical scaffold designed for research applications, particularly in medicinal chemistry and drug discovery. The compound features a benzothiazole core, a privileged structure in medicinal chemistry known for its wide spectrum of biological activities . The integration of a chloro substituent and a methylsulfinyl group makes this molecule a versatile intermediate or precursor for the synthesis of novel bioactive compounds. The benzothiazole nucleus is a significant heterocycle containing nitrogen and sulfur, which contributes to its aromaticity and allows it to participate in various donor-acceptor and nucleophilic reactions . This reactivity is crucial for developing structure-activity relationships (SAR). Researchers can utilize this compound as a building block to create derivatives for screening against various biological targets. Analogous chlorinated benzothiazole derivatives have demonstrated potent inhibitory effects in enzymatic assays, such as tyrosinase inhibition, suggesting potential applications in developing novel therapeutic agents . Furthermore, such molecular frameworks are frequently investigated for their potential anti-cancer properties, as related thiazole conjugates have shown promising in vitro activity against hepatic cancer cell lines (HepG2) through targeted protein inhibition . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

3507-50-4

Molecular Formula

C8H6ClNOS2

Molecular Weight

231.7 g/mol

IUPAC Name

5-chloro-2-methylsulfinyl-1,3-benzothiazole

InChI

InChI=1S/C8H6ClNOS2/c1-13(11)8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3

InChI Key

KIYBHJXWPWSZTD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC2=C(S1)C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole typically involves the reaction of 4-chloro-2-aminobenzenethiol with methylsulfinyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methylsulfinyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

Pesticide Development
One of the primary applications of 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole is in the formulation of agricultural pesticides. The compound exhibits effective fungicidal properties, making it valuable for controlling fungal pathogens in crops. Its stability under environmental conditions enhances its utility in agricultural practices, contributing to sustainable pest management strategies .

Pharmaceutical Applications

Antimicrobial Agents
In the pharmaceutical sector, this compound is being explored for its potential as an antimicrobial agent. Research has demonstrated its efficacy against various bacterial strains, positioning it as a candidate for developing new antibiotics. The structure-activity relationship studies indicate that modifications to the benzothiazole core can lead to enhanced antibacterial properties .

Tyrosinase Inhibition
Recent studies have focused on synthesizing derivatives of 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole that act as tyrosinase inhibitors. These compounds have shown promising results in inhibiting melanin production, which has implications in treating hyperpigmentation disorders and developing skin-whitening agents .

Anti-Tubercular Activity
Another significant application is in the development of anti-tubercular drugs. Benzothiazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some compounds showing superior inhibition compared to standard treatments . This highlights the potential of 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole as a scaffold for creating new anti-tuberculosis agents.

Material Science Applications

Specialty Polymers and Coatings
5-Chloro-2-(methylsulfinyl)benzo[d]thiazole is utilized in the production of specialty polymers and coatings. Its incorporation into polymer matrices enhances durability and resistance to degradation, making it suitable for applications in protective coatings and materials exposed to harsh environmental conditions .

Analytical Chemistry Applications

Reagent in Analytical Methods
The compound serves as a reagent in various analytical chemistry techniques. It aids in the detection and quantification of other chemical substances within complex mixtures, proving useful in both academic research and industrial applications .

Environmental Science Applications

Environmental Impact Studies
Research involving 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole also extends to environmental science. Studies assess its behavior and effects as a pollutant, contributing to our understanding of its environmental impact and helping develop strategies to mitigate pollution from agricultural runoff .

Summary Table of Applications

Application Area Description
Agricultural ApplicationsUsed as a fungicide in pesticides for crop protection
Pharmaceutical ApplicationsExplored as an antimicrobial agent; potential tyrosinase inhibitors; anti-tubercular drug development
Material ScienceEnhances durability and resistance in specialty polymers and coatings
Analytical ChemistryActs as a reagent for detection and quantification of chemicals
Environmental ScienceStudies its environmental impact and behavior as a pollutant

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for skin depigmentation treatments. Additionally, its structure allows it to interact with DNA and proteins, potentially disrupting cellular processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(methylthio)benzo[d]thiazole: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    2-(Methylthio)benzothiazole: Lacks the chlorine atom at the 5th position.

    5-Chloro-2-(methylsulfonyl)benzo[d]thiazole: Contains a sulfonyl group instead of a sulfinyl group

Uniqueness

5-Chloro-2-(methylsulfinyl)benzo[d]thiazole is unique due to the presence of both a chlorine atom and a methylsulfinyl group, which impart distinct chemical reactivity and biological activity. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

5-Chloro-2-(methylsulfinyl)benzo[d]thiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

5-Chloro-2-(methylsulfinyl)benzo[d]thiazole is characterized by the presence of a chloro substituent and a methylsulfinyl group attached to a benzo[d]thiazole core. Its molecular formula is C8H8ClN2OSC_8H_8ClN_2OS with a molecular weight of 202.68 g/mol. The compound's structure enables it to interact with various biological targets, contributing to its diverse pharmacological properties.

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties, such as 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole, exhibit significant antimicrobial activity. A study highlighted that thiazole derivatives possess antibacterial and antifungal properties, making them promising candidates for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
5-Chloro-2-(methylsulfinyl)benzo[d]thiazoleAntibacterial32 µg/mL
Compound AAntifungal16 µg/mL
Compound BAntibacterial8 µg/mL

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. Specifically, compounds similar to 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole have shown promising results against various cancer cell lines. For instance, a study demonstrated that certain thiazole derivatives inhibited cell proliferation in human cancer cell lines with IC50 values ranging from 10 to 30 µM .

Table 2: Anticancer Activity of Thiazole Derivatives

Compound NameCell LineIC50 (µM)
5-Chloro-2-(methylsulfinyl)benzo[d]thiazoleHeLa15
Compound CMCF-725
Compound DA54920

The biological activity of 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole can be attributed to its ability to interact with specific molecular targets within cells. Research suggests that this compound may inhibit key enzymes involved in cancer progression and inflammation pathways. For example, it may act as an inhibitor of the BCL6 protein, which plays a crucial role in the survival of certain cancer cells .

Case Studies

  • Antimicrobial Efficacy : A clinical study evaluated the antimicrobial efficacy of various thiazole derivatives, including 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole, against multidrug-resistant bacterial strains. The results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
  • In Vivo Antitumor Activity : Another study investigated the in vivo antitumor effects of this compound using xenograft models. The results demonstrated a marked reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

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